
PLX5622
Übersicht
Beschreibung
PLX5622 ist ein hochspezifischer und oral wirksamer Inhibitor des Kolonie-stimulierenden Faktor 1-Rezeptors (CSF-1R). Es ist bekannt für seine Fähigkeit, die Blut-Hirn-Schranke zu durchdringen und Mikroglia-Zellen gezielt zu eliminieren. Diese Verbindung wurde in der wissenschaftlichen Forschung häufig eingesetzt, um die Biologie der im zentralen Nervensystem residierenden myeloischen Populationen und ihre Rolle bei verschiedenen Krankheiten zu untersuchen .
Wissenschaftliche Forschungsanwendungen
PLX5622 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Neuroinflammation: Es wird verwendet, um die Rolle der Mikroglia bei neuroinflammatorischen Erkrankungen wie Multipler Sklerose und Alzheimer-Krankheit zu untersuchen.
Krebsforschung: Die Verbindung wird verwendet, um die Rolle des CSF-1R beim Tumorwachstum und der Metastasierung zu untersuchen.
Neurodegenerative Erkrankungen: Es wird verwendet, um die Mechanismen der Neurodegeneration und potenzielle therapeutische Ziele zu untersuchen.
Wirkmechanismus
This compound entfaltet seine Wirkung durch selektive Hemmung des Kolonie-stimulierenden Faktor 1-Rezeptors (CSF-1R). Diese Hemmung führt zur Depletion von Mikroglia-Zellen im zentralen Nervensystem. Die Verbindung bindet mit hoher Affinität an den Rezeptor und verhindert die Aktivierung nachgeschalteter Signalwege, die an Zellproliferation und -überleben beteiligt sind. Dies führt zur Elimination von Mikroglia und zur Modulation der Immunantwort im Gehirn .
Wirkmechanismus
Target of Action
PLX5622, also known as 6-Fluoro-N-((5-fluoro-2-methoxypyridin-3-yl)methyl)-5-((5-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl)pyridin-2-amine, primarily targets the Colony Stimulating Factor 1 Receptor (CSF1R) . CSF1R is predominantly expressed on microglia , which are specialized dynamic immune cells in the central nervous system (CNS) that play a crucial role in brain homeostasis and in disease states .
Mode of Action
This compound is a highly selective inhibitor of CSF1R . It acts by reducing microglia-induced synaptic attachment/engulfment and preventing chronic microgliosis . This compound allows for extended and specific elimination of microglia, preceding and during pathology development .
Biochemical Pathways
The inhibition of CSF1R by this compound leads to the depletion of microglia, which in turn affects various biochemical pathways. For instance, it has been found to lead to the downregulation of macrophage-related pathways and mediators of cytokine activity, including Nlrp3 . This suggests that IL-1β, a product of the Nlrp3 inflammasome, could be a candidate insulin secretagogue .
Pharmacokinetics
It is also known to be brain-penetrant , which is crucial for its role in depleting microglia in the CNS.
Result of Action
The action of this compound results in several molecular and cellular effects. It leads to a reduction in microglia-induced synaptic attachment/engulfment and prevents chronic microgliosis . In addition, it has been found to attenuate acute astrogliosis as well as long-term microgliosis and prevent long-term neurocognitive decline after experimental sepsis .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, in a murine model of severe neuroinflammation induced by West Nile virus encephalitis, this compound efficiently depleted both microglia and a sub-population of border-associated macrophages in the CNS . Cessation of this compound treatment was associated with robust repopulation of microglia, rebound bone marrow monopoiesis, and markedly increased inflammatory monocyte infiltration into the cns . This suggests that the environment and timing of this compound administration can significantly influence its efficacy and stability.
Biochemische Analyse
Biochemical Properties
PLX5622 is known for its high selectivity towards the colony-stimulating factor 1 receptor (CSF1R), with an IC50 value of less than 10 nM . This selectivity is over 20 times higher compared to other targets such as KIT and FLT3 . The compound interacts with CSF1R by inhibiting its tyrosine kinase activity, which is crucial for the proliferation, differentiation, and survival of macrophages and microglia . By inhibiting CSF1R, this compound effectively depletes microglia, which are the resident immune cells of the central nervous system .
Cellular Effects
This compound has profound effects on various cell types and cellular processes. In the central nervous system, it leads to the sustained and specific elimination of microglia . This depletion of microglia has been shown to prevent the formation of plaques in the parenchymal space in mouse models of Alzheimer’s disease . Additionally, this compound influences cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of CSF1R . For instance, it has been observed to reduce neuroinflammation and improve cognitive functions in sepsis-associated encephalopathy models .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of the colony-stimulating factor 1 receptor (CSF1R) tyrosine kinase. This inhibition prevents the phosphorylation of downstream signaling molecules, thereby blocking the signaling pathways that promote the survival and proliferation of microglia . The compound binds to the ATP-binding site of CSF1R, leading to its inactivation . This results in the reduction of microglial numbers and the attenuation of neuroinflammatory responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time frames. High-dose application of this compound (1200 ppm) for seven days prior to sepsis induction resulted in a significant reduction of microglia by 70-80% . This high-dose treatment also led to fatal outcomes in bacterial sepsis or lipopolysaccharide-induced inflammation due to compromised host immune responses . On the other hand, low-dose this compound (300 ppm) for seven days prior to sepsis induction resulted in a stable microglia reduction of approximately 40% and improved survival rates . These findings highlight the importance of dosage and treatment duration in achieving desired outcomes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. High doses of this compound (1200 ppm) have been associated with severe immune suppression and fatal outcomes in sepsis models . Conversely, low doses (300 ppm) have been shown to partially deplete microglia and prevent long-term neurocognitive decline without compromising the immune response . These dosage-dependent effects underscore the need for careful optimization of treatment regimens to balance efficacy and safety.
Metabolic Pathways
This compound is involved in metabolic pathways related to the colony-stimulating factor 1 receptor (CSF1R) signaling. Inhibition of CSF1R by this compound leads to the depletion of macrophages and microglia, which in turn affects various metabolic processes . For example, CSF1R inhibition has been shown to improve hepatic insulin sensitivity but impair insulin secretion in lean mice . This suggests that this compound can modulate metabolic flux and alter metabolite levels through its effects on immune cell populations .
Transport and Distribution
This compound exhibits favorable pharmacokinetic properties, including low systemic clearance, moderate volume of distribution, and good oral bioavailability (>30%) . The compound has a brain penetration rate of approximately 20%, making it an effective tool for studying microglial dynamics in the central nervous system . In vivo studies have shown that this compound is distributed within various tissues, including the brain, where it exerts its effects on microglia .
Subcellular Localization
The subcellular localization of this compound is primarily within the central nervous system, where it targets microglia . The compound’s activity is facilitated by its ability to cross the blood-brain barrier and accumulate in the brain . Within microglia, this compound inhibits CSF1R signaling, leading to the depletion of these cells . This targeted action is crucial for its effectiveness in modulating neuroinflammatory responses and preventing neurodegenerative processes .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Herstellung von PLX5622 umfasst mehrere Schritte, darunter die Synthese von Zwischenverbindungen und deren anschließende Reaktion zur Bildung des Endprodukts. Die spezifischen Synthesewege und Reaktionsbedingungen sind urheberrechtlich geschützt und werden nicht im Detail öffentlich bekannt gegeben. Es ist bekannt, dass die Verbindung mit Hilfe fortgeschrittener organisch-chemischer Verfahren synthetisiert wird und eine präzise Kontrolle der Reaktionsbedingungen erforderlich ist, um eine hohe Reinheit und Ausbeute zu erreichen .
Industrielle Produktionsverfahren
Die industrielle Produktion von this compound erfolgt durch großtechnische Synthese unter optimierten Reaktionsbedingungen, um Konsistenz und Qualität zu gewährleisten. Das Verfahren umfasst die Verwendung der Hochleistungsflüssigkeitschromatographie (HPLC) zur Reinigung und Qualitätskontrolle. Die Verbindung wird in fester Form hergestellt und in verschiedenen Verpackungsspezifikationen angeboten .
Analyse Chemischer Reaktionen
Arten von Reaktionen
PLX5622 durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können verwendet werden, um die funktionellen Gruppen von this compound zu modifizieren.
Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, bei denen bestimmte funktionelle Gruppen durch andere ersetzt werden.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die bei den Reaktionen von this compound verwendet werden, sind:
Oxidationsmittel: Wie Wasserstoffperoxid oder Kaliumpermanganat.
Reduktionsmittel: Wie Natriumborhydrid oder Lithiumaluminiumhydrid.
Substitutionsreagenzien: Wie Alkylhalogenide oder Acylchloride.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die bei den Reaktionen von this compound gebildet werden, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab. Zu diesen Produkten gehören verschiedene Derivate mit modifizierten funktionellen Gruppen, die für weitere Forschungs- und Entwicklungsarbeiten verwendet werden können .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Einzigartigkeit von this compound
This compound ist einzigartig aufgrund seiner hohen Selektivität für CSF-1R und seiner Fähigkeit, effektiv in das Gehirn einzudringen. Dies macht es zu einem wertvollen Werkzeug, um die Rolle der Mikroglia bei verschiedenen neurologischen Erkrankungen zu untersuchen, ohne andere Zelltypen zu beeinflussen .
Eigenschaften
IUPAC Name |
6-fluoro-N-[(5-fluoro-2-methoxypyridin-3-yl)methyl]-5-[(5-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl]pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F2N5O/c1-12-5-17-14(9-26-20(17)25-8-12)6-13-3-4-18(28-19(13)23)24-10-15-7-16(22)11-27-21(15)29-2/h3-5,7-9,11H,6,10H2,1-2H3,(H,24,28)(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSMOZFXKTHCPTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(NC=C2CC3=C(N=C(C=C3)NCC4=C(N=CC(=C4)F)OC)F)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F2N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1303420-67-8 | |
| Record name | PLX-5622 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1303420678 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PLX-5622 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/16A8IGR8L7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(3S,4R)-3-fluoro-1-[2-[4-(trifluoromethoxy)phenyl]acetyl]piperidin-4-yl]oxy-5-(1-methylimidazol-4-yl)pyridine-3-carboxamide](/img/structure/B610054.png)
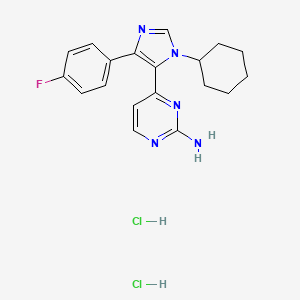
![(3R,3aR,6R,6aR)-6-[[6-chloro-5-[4-[1-(hydroxymethyl)cyclopropyl]phenyl]-1H-benzimidazol-2-yl]oxy]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-ol](/img/structure/B610057.png)
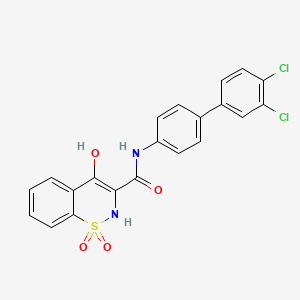

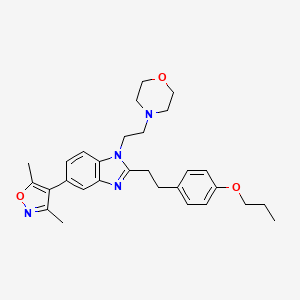

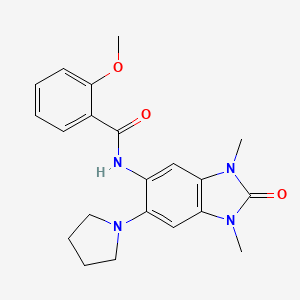
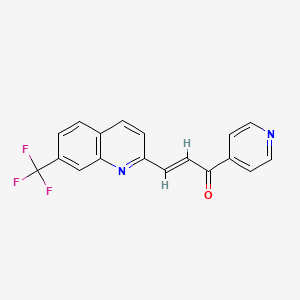
![(5Z)-5-[(4-aminophenyl)methylidene]-2-imino-1,3-thiazolidin-4-one](/img/structure/B610068.png)
![Methyl 2-[[4-(3,4,5-trimethoxyanilino)imidazo[1,2-a][1,3,5]triazin-2-yl]amino]benzoate](/img/structure/B610076.png)
